

# An In-depth Technical Guide to 4-Fluoro-2-methoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzaldehyde

Cat. No.: B041509

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This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Fluoro-2-methoxybenzaldehyde**, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular characteristics, representative experimental protocols, and key analytical methodologies.

## Core Molecular Information

**4-Fluoro-2-methoxybenzaldehyde** is a substituted aromatic aldehyde, a chemical class of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of the aldehyde functional group. The presence of a fluorine atom and a methoxy group on the benzene ring modifies the electronic properties and steric environment of the molecule, influencing its reactivity and potential biological activity.

## Quantitative Data Summary

The key physicochemical properties of **4-Fluoro-2-methoxybenzaldehyde** are summarized in the table below.

Property	Value
Molecular Weight	154.14 g/mol
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>2</sub>
CAS Number	450-83-9
Appearance	White to pale cream crystals or powder
Melting Point	58.5-64.5 °C
Purity (Assay by GC)	≥97.5%
Alternate Names	2-methoxy-4-fluorobenzaldehyde

## Illustrative Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-2-methoxybenzaldehyde** is not readily available in the public domain, a general methodology for the preparation of substituted benzaldehydes can be described. The following protocols are representative and should be adapted and optimized for specific laboratory conditions.

### General Synthesis of a Substituted Benzaldehyde (Illustrative)

A common route for the synthesis of aromatic aldehydes involves the formylation of an appropriately substituted aromatic precursor. One such method is the Vilsmeier-Haack reaction, which introduces an aldehyde group onto an electron-rich aromatic ring. For **4-Fluoro-2-methoxybenzaldehyde**, a plausible starting material would be 3-fluoroanisole.

Reaction: Formylation of 3-fluoroanisole.

Reagents and Materials:

- 3-Fluoroanisole
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)

- Dichloromethane (DCM) or other suitable anhydrous solvent
- Ice bath
- Standard laboratory glassware and magnetic stirrer
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent such as dichloromethane (DCM) in an ice bath.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) to the cooled DMF solution while stirring to form the Vilsmeier reagent.
- To this mixture, add 3-fluoroanisole dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Carefully quench the reaction by pouring it into a beaker of ice water.
- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be further purified by column chromatography on silica gel to yield pure **4-Fluoro-2-methoxybenzaldehyde**.

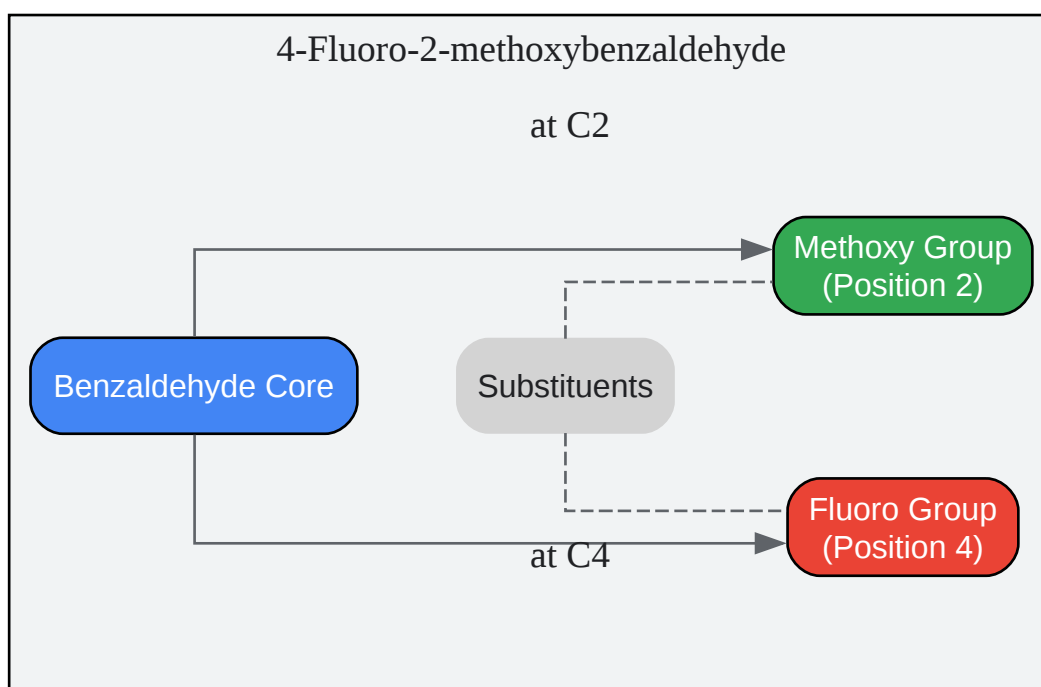
### General Analytical Protocols

The identity and purity of the synthesized **4-Fluoro-2-methoxybenzaldehyde** can be confirmed using standard analytical techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** A dilute solution of the sample in a volatile organic solvent is injected into the GC-MS system. This technique will help to determine the purity of the compound and confirm its molecular weight from the resulting mass spectrum.
- **High-Performance Liquid Chromatography (HPLC):** For quantitative purity analysis, a suitable HPLC method should be developed. This typically involves selecting an appropriate column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water) to achieve good separation of the main compound from any impurities.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl group of the aldehyde (typically appearing around  $1700\text{ cm}^{-1}$ ) and the C-O bonds of the methoxy group.

## Structural Relationship Diagram

The following diagram illustrates the relationship between the chemical name and the structural components of **4-Fluoro-2-methoxybenzaldehyde**.



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Caption: Structural components of **4-Fluoro-2-methoxybenzaldehyde**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)